molecular formula C7H9BBrF4N B1271889 2-Bromo-1-ethylpyridinium tetrafluoroborate CAS No. 878-23-9

2-Bromo-1-ethylpyridinium tetrafluoroborate

Cat. No. B1271889
CAS RN: 878-23-9
M. Wt: 273.86 g/mol
InChI Key: YJDXVQLBIAJTHP-UHFFFAOYSA-N
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Description

2-Bromo-1-ethylpyridinium tetrafluoroborate is a compound that falls within the category of bipyridinium tetrafluoroborates, which are known for their electrochemical and photophysical properties. These compounds are of interest due to their potential use as sensitizers, which are materials that can absorb light and transfer energy or electrons to another substance. The synthesis of such compounds, including various derivatives, has been reported in the literature, and they are compared to pyrylium cation sensitizers for their properties .

Synthesis Analysis

The synthesis of bipyridinium tetrafluoroborates involves the reaction of pyridine derivatives with appropriate reagents to introduce the bromo and ethyl groups, followed by the formation of the tetrafluoroborate anion. For example, the synthesis of 2,2'-bipyridinium tetrafluoroborate sensitizers has been reported, which may share similar synthetic pathways to 2-Bromo-1-ethylpyridinium tetrafluoroborate . Additionally, the interaction of 4-dimethylaminopyridine with 1,2-dibromo-tetrafluoroethane has been studied, proposing a radical mechanism that could be relevant to the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of related pyridinium derivatives has been determined using techniques such as single-crystal X-ray diffraction. For instance, the molecular structures of certain dimethylaminopyridinium bromides have been characterized, providing insights into the geometry and ion-pairing interactions within these compounds . Similarly, the structure of 1,2-di(3-hydroxypyridinium)-ethylene dibromide has been elucidated, revealing hydrogen bonding and electrostatic interactions that could be analogous to those in 2-Bromo-1-ethylpyridinium tetrafluoroborate .

Chemical Reactions Analysis

The chemical reactivity of bipyridinium compounds includes their ability to undergo electrophilic substitution reactions, as evidenced by the partial electrophilic para bromination of the substituted pyridine ring in related compounds . This suggests that 2-Bromo-1-ethylpyridinium tetrafluoroborate may also participate in similar reactions, which could be utilized for further functionalization or in the development of new materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of bipyridinium tetrafluoroborates, such as their electrochemical behavior and photophysical characteristics, are of significant interest. Preliminary studies have compared these properties to those of pyrylium cation sensitizers, indicating that bipyridinium ions, including 2-Bromo-1-ethylpyridinium tetrafluoroborate, may exhibit unique absorption spectra and electronic properties . The crystal and molecular structure of related compounds, such as 2-bromo-11-ethyl-5,9-dimethoxytetracyclo[5.4.1.14,12•18,11]tetradecan-3-one, also contribute to the understanding of their physical properties, although the relevance to 2-Bromo-1-ethylpyridinium tetrafluoroborate is indirect .

Scientific Research Applications

Peptide Synthesis

2-Bromo-1-ethyl pyridinium tetrafluoroborate (BEP) has been utilized in the synthesis of peptides containing N-methyl amino acid residues. This application is highlighted in both solution and solid phase synthesis, demonstrating high reactivity, low racemization, and excellent yields. BEP's effectiveness is evident in the synthesis of complex oligopeptides and hindered peptide fragments, such as segments of Cyclosporine A and Dolastatin 15 (Li-peng & Xu Cheng, 2000).

Biodegradation Studies

The biodegradation of ionic liquids, including N-ethylpyridinium tetrafluoroborate, was studied by isolating a soil bacterium, Corynebacterium sp. This bacterium demonstrated the capability to degrade the N-ethylpyridinium cation in compounds like N-ethylpyridinium tetrafluoroborate as its sole carbon and nitrogen source (Chengdong Zhang et al., 2010).

Gas Chromatography Applications

1-Ethylpyridinium bromide, a closely related compound, has been used as a stationary phase in gas chromatography. It exhibits a usable liquid temperature range of 110 to 160°C and shows efficacy in separating organic compounds, especially those with large dipole or hydrogen bonding functional groups (F. Pacholec & C. Poole, 1983).

Fluorescent Derivatization of Carboxylic Acids

2-Bromo-1-ethylpyridinium tetrafluoroborate has been used in fluorescent derivatization of carboxylic acids. It reacts with activated carboxylic acids to produce fluorescent amides, facilitating a highly sensitive and convenient method for their determination in high-performance liquid chromatography (S. Narita & T. Kitagawa, 1989).

Catalytic Reduction in Chemical Synthesis

In the field of chemical synthesis, the catalytic reductions of bromo- and iodoethanol by cobalt(I) cyclam and nickel(I) cyclam, using 2-bromo-1-ethylpyridinium tetrafluoroborate, have been explored. This process results in the production of ethylene oxide and other compounds, demonstrating its potential in synthetic chemistry applications (Michael A. Semones & D. Peters, 2000).

Reaction Kinetics Studies

Research has been conducted on the reaction kinetics of 2-bromo-1-ethylpyridinium bromide with triethylamine. This study provides insight into the nucleophilic aromatic substitution of bromine and the oxidation of intermediates by molecular oxygen, contributing to our understanding of reaction mechanisms in organic chemistry (G. D. Titskii, E. S. Mitchenko, & T. S. Gaidash, 2010).

Electrochemical Studies

Electrochemical studies involving the reduction of bromo propargyloxy ester at silver cathodes, using dimethylformamide containing tetraethylammonium tetrafluoroborate, have been conducted. This research contributes to the understanding of electrochemical reactions in organic synthesis (R. Henderson et al., 2014).

Safety And Hazards

The compound is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing dusts or mists, and to wear protective gloves, clothing, eye protection, and face protection when handling the compound .

Future Directions

Given its role as a coupling reagent in peptide synthesis, future research may explore its utility in the synthesis of other complex organic compounds .

properties

IUPAC Name

2-bromo-1-ethylpyridin-1-ium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN.BF4/c1-2-9-6-4-3-5-7(9)8;2-1(3,4)5/h3-6H,2H2,1H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDXVQLBIAJTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC[N+]1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BBrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236646
Record name 2-Bromo-1-ethylpyridinium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60236646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-ethylpyridinium tetrafluoroborate

CAS RN

878-23-9
Record name 2-Bromo-1-ethylpyridinium tetrafluoroborate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=878-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-ethylpyridinium tetrafluoroborate
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Record name 2-Bromo-1-ethylpyridinium tetrafluoroborate
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Record name 2-bromo-1-ethylpyridinium tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
71
Citations
H Morita, M Konishi - Analytical chemistry, 2002 - ACS Publications
… NAPP to produce highly sensitive derivatives under the mild reaction conditions of room temperature for 30 min in acetonitrile containing 2-bromo-1-ethylpyridinium tetrafluoroborate …
Number of citations: 63 pubs.acs.org
S NARITA, T KITAGAWA - Chemical and pharmaceutical bulletin, 1989 - jstage.jst.go.jp
… These reagents reacted with carboxylic acids activated with 2-bromo-1-ethylpyridinium tetrafluoroborate to produce the corresponding fluorescent amides at room temperature. We …
Number of citations: 11 www.jstage.jst.go.jp
H Morita, M Konishi - Analytical chemistry, 2003 - ACS Publications
… Under the mild reaction conditions of room temperature for 45 min in acetonitrile containing 2-bromo-1-ethylpyridinium tetrafluoroborate and 9-methyl-3,4-dihydro-2H-pyrido[1,2-a]…
Number of citations: 40 pubs.acs.org
AGM Barrett, B Bibal, BT Hopkins, J Köbberling… - Tetrahedron, 2005 - Elsevier
… The second coupling reagent prepared was an immobilized variant of the 2-bromo-1-ethylpyridinium tetrafluoroborate (BEP) coupling reagent (Scheme 2). Monomer 8 was synthesized …
Number of citations: 18 www.sciencedirect.com
CAGN Montalbetti, V Falque - Tetrahedron, 2005 - Elsevier
… of oligopeptides containing N-alkyl or α-C-dialkyl amino acids, 124 and, later, they developed other 2-halopyridinium salts such as 2-bromo-1-ethylpyridinium tetrafluoroborate (BEP) 76…
Number of citations: 536 www.sciencedirect.com
S Narita, T Kitagawa - Analytical sciences, 1989 - jstage.jst.go.jp
… Derivatization procedure To 0.5 ml of a test solution of carboxylic acid (1 µg) in CH3CN, 50 µl of each CH3CN solutions of 2-bromo1-ethylpyridinium tetrafluoroborate (BEPT; 3.7 mM) …
Number of citations: 12 www.jstage.jst.go.jp
Y Furusho, A Tsunoda, T Aida - Journal of the Chemical Society …, 1996 - pubs.rsc.org
… However, we found that an onium salt such as 2-bromo-1 -ethylpyridinium tetrafluoroborate lo promotes this cyclocondensation very efficiently under mild conditions (Scheme 4). Thus, …
Number of citations: 18 pubs.rsc.org
SJ Cockman, CA Joll, BC Mortimer… - Australian Journal of …, 1990 - CSIRO Publishing
Various triglycerides have been prepared by the acylation of either cis-1,3-O-benzylideneglycerol or 2,3-O-isopropylideneglycerol, followed by removal of the protecting group and …
Number of citations: 24 www.publish.csiro.au
M Katayama, Y Masuda, H Taniguchi - Journal of Chromatography B …, 1993 - Elsevier
2-(4-Carboxyphenyl)-5,6-dimethylbenzimidazole (CDB) was used as a pre-column derivatization reagent for corticosteroids analysed by high-performance liquid chromatography with …
Number of citations: 30 www.sciencedirect.com
M Katayama, Y Masuda, H Taniguchi - Journal of Chromatography A, 1991 - Elsevier
A sensitive method for the determination of fatty alcohols using high-performance liquid chromatography with fluorescence detection has been developed. The alcohols were …
Number of citations: 30 www.sciencedirect.com

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